Vegfr-2-IN-30
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Overview
Description
Vegfr-2-IN-30 is a compound that targets the vascular endothelial growth factor receptor 2 (VEGFR-2), a key receptor involved in angiogenesis, the process of forming new blood vessels. This receptor is crucial for the growth and spread of tumors, making it a significant target for cancer therapy .
Preparation Methods
The synthesis of Vegfr-2-IN-30 involves several steps, including the preparation of intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to introduce the desired substituents. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability. These methods ensure consistent quality and reduce production costs .
Chemical Reactions Analysis
Vegfr-2-IN-30 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Vegfr-2-IN-30 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the mechanisms of angiogenesis and the role of VEGFR-2 in cellular signaling pathways. In biology, it helps in understanding the molecular basis of diseases involving abnormal blood vessel formation, such as cancer and diabetic retinopathy .
In medicine, this compound is being investigated as a potential therapeutic agent for treating various cancers by inhibiting tumor angiogenesis. It is also being explored for its potential in treating other diseases characterized by excessive blood vessel growth . In the industry, this compound is used in drug development and screening assays to identify new VEGFR-2 inhibitors with improved efficacy and safety profiles .
Mechanism of Action
Vegfr-2-IN-30 exerts its effects by binding to the tyrosine kinase domain of VEGFR-2, preventing its dimerization and autophosphorylation. This inhibition blocks the downstream signaling pathways that promote endothelial cell proliferation, migration, and survival, ultimately inhibiting angiogenesis . The key molecular targets and pathways involved include the phospholipase C gamma-protein kinase C (PLCγ-PKC), TSAd-Src-phosphoinositide 3-kinase-Akt (PI3K-Akt), and NCK-p38-mitogen-activated protein kinase-activated protein kinase 2/3 (MAPKAPK2/3) pathways .
Comparison with Similar Compounds
Vegfr-2-IN-30 is unique compared to other VEGFR-2 inhibitors due to its specific binding affinity and selectivity for the VEGFR-2 tyrosine kinase domain. Similar compounds include sunitinib, sorafenib, and lenvatinib, which also target VEGFR-2 but may have different binding sites and mechanisms of action . This compound’s distinct chemical structure and interaction with VEGFR-2 make it a valuable tool for studying angiogenesis and developing targeted therapies .
Properties
Molecular Formula |
C28H23ClN6O4S2 |
---|---|
Molecular Weight |
607.1 g/mol |
IUPAC Name |
N-[4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl]-2-[4-oxo-3-(2-phenylethyl)quinazolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C28H23ClN6O4S2/c29-24-14-15-25(33-32-24)34-41(38,39)21-12-10-20(11-13-21)30-26(36)18-40-28-31-23-9-5-4-8-22(23)27(37)35(28)17-16-19-6-2-1-3-7-19/h1-15H,16-18H2,(H,30,36)(H,33,34) |
InChI Key |
YUPIIDJKIACQNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=NN=C(C=C5)Cl |
Origin of Product |
United States |
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